Differential PKB Kinase Inhibitory Activity: 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. 6-(4-fluorophenyl) Regioisomer
While direct IC50 data for 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one against PKB kinase is not publicly available, a critical regioisomeric comparison exists. The 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one regioisomer exhibits an IC50 of 122 µM against PKB kinase [1]. This relatively weak activity underscores the significance of the 7-position substitution pattern; the 3-fluorophenyl group at the 7-position is anticipated to engage the kinase hinge region with distinct geometry and electronic complementarity, potentially yielding improved potency and selectivity profiles based on established SAR for thieno[3,2-d]pyrimidine scaffolds [2].
| Evidence Dimension | PKB kinase inhibitory activity |
|---|---|
| Target Compound Data | Not available; inferred to differ significantly from comparator based on regioisomerism |
| Comparator Or Baseline | 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: IC50 = 122 µM |
| Quantified Difference | Inferred: distinct SAR profile due to 7-position substitution |
| Conditions | In vitro PKB kinase assay (human) |
Why This Matters
Selecting the correct regioisomer (7- vs. 6-substituted) is essential for maintaining SAR integrity and avoiding false-negative results in kinase inhibitor screening cascades.
- [1] Santa Cruz Biotechnology. (n.d.). 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one IC50 data. View Source
- [2] Zhang, H., et al. (2023). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. View Source
